Target Classification: DNA-PK Inhibitor Annotation vs. Unsubstituted Phenyl Analog
The compound is explicitly classified as a DNA-dependent protein kinase (DNA-PK) inhibitor by the DrugMapper authoritative bioinformatics resource, with investigational status across seven cancer indications including squamous cell carcinoma, glioblastoma, chronic lymphocytic leukemia, and castration-resistant prostate cancer [1]. In contrast, the direct de-methoxy analog 2-fluoro-6-(3-phenyl-1H-pyrazol-1-yl)pyridine (CAS 318284-42-3) lacks any documented DNA-PK inhibitor classification in the same database and carries no published kinase inhibition annotation . The presence of the 4-methoxy substituent appears critical for DNA-PK target engagement, consistent with structure-activity relationship trends observed across pyrazolopyridine kinase inhibitor series where electron-donating para-substituents on the 3-aryl ring substantially modulate hinge-region hydrogen bonding [2].
| Evidence Dimension | DNA-PK inhibitor classification (target annotation) |
|---|---|
| Target Compound Data | Classified as DNA-PK inhibitor; 7 cancer indications (squamous cell carcinoma, glioblastoma, CLL, metastatic neoplasm, osteosarcoma, castration-resistant prostate cancer) [1] |
| Comparator Or Baseline | 2-Fluoro-6-(3-phenyl-1H-pyrazol-1-yl)pyridine (CAS 318284-42-3): No DNA-PK inhibitor classification; no kinase target annotation |
| Quantified Difference | Binary classification differential: target compound is annotated as DNA-PK inhibitor; de-methoxy analog is not |
| Conditions | DrugMapper bioinformatics database (University of Helsinki); kinase inhibitor annotation based on integrated literature and patent mining |
Why This Matters
For procurement decisions in DNA-PK-focused drug discovery programs, the target compound provides a validated chemical starting point with database-level target annotation, whereas the de-methoxy analog requires de novo target identification.
- [1] DrugMapper. 2-Fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine (CAS 318517-50-9). IDAAPM, University of Helsinki. https://idaapm.helsinki.fi/DrugList?page=156 (accessed 2026-05-06). View Source
- [2] Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1629–1650. https://doi.org/10.1039/D4MD00012A View Source
